molecular formula C15H15N3O3S B2861475 2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiazole-4-carboxamide CAS No. 1286732-98-6

2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiazole-4-carboxamide

Cat. No. B2861475
M. Wt: 317.36
InChI Key: LXAKDGWZIMOLDT-UHFFFAOYSA-N
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Description

2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H15N3O3S and its molecular weight is 317.36. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A variety of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds, synthesized using microwave irradiation, were confirmed by IR, NMR, and mass spectral analyses. These compounds demonstrated significant antibacterial and antifungal activities against a variety of bacterial strains, highlighting their potential as antimicrobial agents (Raval, Naik, & Desai, 2012).

Antihypertensive α-Blocking Agents

Research on methyl 2-(thiazol-2-ylcarbamoyl)acetate and its derivatives revealed potential antihypertensive α-blocking activity with low toxicity. The synthesis process involved several steps, leading to a variety of compounds, including Schiff bases and imides, which were tested for their pharmacological effects, showcasing the compound's utility in developing new antihypertensive medications (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Metal-Induced Tautomerization

A study on oxazole and thiazole molecules N-coordinated to manganese(i) undergoing transformation into their corresponding carbene tautomers by acid-base reactions and subsequently transmetalated to gold(i) highlights the complex's potential in catalysis and material science, demonstrating the versatility of thiazole derivatives in chemistry (Ruiz & Perandones, 2009).

Synthesis of Heterocyclic Compounds

Research focused on the synthesis of new tetrazole, imidazolinone, thiazolidinone, and oxazepine derivatives from Schiff bases shows the compound's foundational role in creating a wide range of heterocyclic compounds with potential biological activity, opening up new avenues for drug development and chemical research (Al-Sultani, 2017).

Safety And Hazards

Without specific studies on this compound, it’s difficult to provide detailed safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling and storing the compound to prevent exposure and ensure safety.


Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential biological activities. It could also involve exploring its physical and chemical properties and safety profile. However, without more information or specific studies on this compound, it’s difficult to provide more detailed future directions.


Please note that this information is based on general knowledge about thiazoles and oxazepines, and may not apply specifically to “2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiazole-4-carboxamide”. For detailed and accurate information, specific studies on this compound would be needed.


properties

IUPAC Name

2-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-9-16-12(8-22-9)14(19)17-10-3-4-13-11(7-10)15(20)18(2)5-6-21-13/h3-4,7-8H,5-6H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAKDGWZIMOLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiazole-4-carboxamide

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